Methyl 4-hydroxy-3,5-dinitrobenzoate

Übersicht

Beschreibung

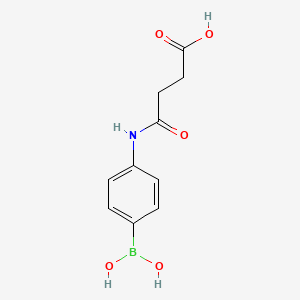

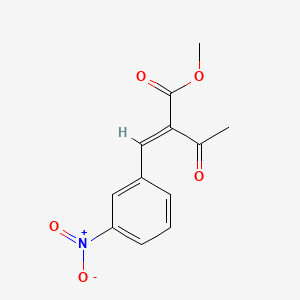

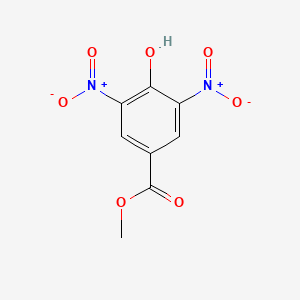

“Methyl 4-hydroxy-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O7 . It is used to reduce susceptibility to tumor formation .

Synthesis Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” can be synthesized from 3,5-Dinitro-4-hydroxybenzoic acid . A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines, such as dialkylamines, has been developed .

Molecular Structure Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” contains a total of 23 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 nitro groups .

Chemical Reactions Analysis

The reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures have been studied. There is evidence for competition between attack at carbonyl and aryl carbon atoms .

Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” has a molecular weight of 242.14 . Its melting point is between 108-110°C .

Wissenschaftliche Forschungsanwendungen

Kinetic and Mechanistic Studies

Methyl 4-hydroxy-3,5-dinitrobenzoate has been the subject of various kinetic and mechanistic studies. For instance, Crampton and Greenhalgh (1986) investigated the reactions of methyl 3,5-dinitrobenzoate with hydroxide ions, providing insights into the competitive nucleophilic attack at aryl and carbonyl carbon atoms. This study enhances our understanding of the stability and reactivity of such compounds in different solvent mixtures (Crampton & Greenhalgh, 1986).

Analytical Chemistry Applications

In analytical chemistry, methyl 4-hydroxy-3,5-dinitrobenzoate derivatives, such as methyl-3,5-dinitrobenzoate, have been employed in assays. Parekh and Sims (1977) demonstrated its use in the improved analytical recovery of creatinine from serum, showcasing its potential in clinical chemistry (Parekh & Sims, 1977).

Investigation of Intermediate Complexes

The formation and decomposition of intermediate complexes in reactions involving methyl 4-hydroxy-3,5-dinitrobenzoate analogs have been studied, as evidenced by Hasegawa's (1984) work. This research offers valuable information about the behavior of these compounds under specific reaction conditions (Hasegawa, 1984).

Studies on Organic Synthesis

Methyl 4-hydroxy-3,5-dinitrobenzoate and related compounds have been synthesized and studied for their potential applications in organic synthesis. Monk et al. (2003) explored the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, correcting previously reported methodologies and contributing to the development of more accurate synthetic routes (Monk et al., 2003).

Biomedical Research

In the field of biomedical research, methyl 4-hydroxy-3,5-dinitrobenzoate derivatives have been investigated for various applications. For instance, Ahlgren and Ordal (1983) identified the specific amino acid residues modified in the reversible methylation of Bacillus subtilis proteins, which is vital for understanding bacterial chemotaxis (Ahlgren & Ordal, 1983).

Crystallography and Material Science

Crystallography studies, such as those by Vasconcelos et al. (2006), have examined the hydrogen bonding and molecular structures of methyl 4-hydroxy-3,5-dinitrobenzoate derivatives. These investigations contribute to our understanding of molecular interactions and the design of new materials (Vasconcelos et al., 2006).

Antimicrobial and Preservative Efficacy

Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, including methyl 4-hydroxy-3,5-dinitrobenzoate, in pharmaceutical products. This study underscores the potential of these compounds as effective preservatives in various applications (Kumar, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPJNFNJIODHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365182 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3,5-dinitrobenzoate | |

CAS RN |

33927-05-8 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.